molecular formula C8H6N2 B050416 Quinazoline CAS No. 253-82-7

Quinazoline

Cat. No.: B050416
CAS No.: 253-82-7
M. Wt: 130.15 g/mol
InChI Key: JWVCLYRUEFBMGU-UHFFFAOYSA-N
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Description

Quinazoline is an organic compound with the chemical formula C₈H₆N₂. It is an aromatic heterocycle consisting of two fused six-membered rings: a benzene ring and a pyrimidine ring. This compound is a light yellow crystalline solid that is soluble in water. This compound and its derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Quinazoline is a nitrogen-containing heterocyclic compound that has been the subject of extensive research due to its wide range of biological activities . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to target a variety of biological receptors and enzymes. It has been associated with analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . In cancer treatment, this compound derivatives have been found to target tyrosine kinases . Another study found that a synthesized this compound compound acted as a potent inhibitor of vascular endothelial cell growth (VEGF) RTK, and also exhibited activity against epidermal growth factor .

Mode of Action

The mode of action of this compound is dependent on its specific targets. For instance, in cancer treatment, this compound derivatives inhibit tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell . This action can disrupt the signaling pathways that promote cell proliferation and survival, thereby inhibiting the growth of cancer cells .

Biochemical Pathways

This compound affects various biochemical pathways depending on its specific targets. For instance, in cancer treatment, the inhibition of tyrosine kinases by this compound derivatives can affect multiple signaling pathways involved in cell proliferation and survival . This can lead to the inhibition of cancer cell growth and the induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound derivatives can vary depending on their specific chemical structure. A common challenge in the development of this compound-based drugs is the optimization of their pharmacokinetic properties to ensure effective bioavailability . This involves careful consideration of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of this compound’s action is largely dependent on its specific targets and mode of action. For instance, in cancer treatment, the inhibition of tyrosine kinases can lead to the disruption of signaling pathways that promote cell proliferation and survival, resulting in the inhibition of cancer cell growth and the induction of apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy and stability of this compound-based drugs can be affected by factors such as pH, temperature, and the presence of other substances . Therefore, these factors need to be carefully considered in the development and administration of this compound-based drugs.

Biochemical Analysis

Biochemical Properties

Quinazoline interacts with various enzymes, proteins, and other biomolecules. It is known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .

Cellular Effects

This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. Its diverse pharmacological response has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The developing understanding of this compound derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

Comparison with Similar Compounds

Quinazoline is structurally similar to other diazanaphthalenes, including:

Uniqueness of this compound:

This compound and its derivatives continue to be a focal point of research due to their diverse biological activities and potential therapeutic applications. The ongoing study of these compounds promises to yield new insights and advancements in various scientific fields.

Properties

IUPAC Name

quinazoline
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVCLYRUEFBMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7075214
Record name Quinazoline
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Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253-82-7
Record name Quinazoline
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Record name Quinazoline
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Synthesis routes and methods I

Procedure details

Intermediates of formula (3) wherein L is 1,2,4-triazol-1-yl, can be prepared, for example, by adding POCl3 dropwise to a mixture of a 4-hydroxyquinazoline (1 equiv.) of formula (9) and 1,2,4-triazole (3 equiv.) in pyridine at room temperature.
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Synthesis routes and methods II

Procedure details

In accordance with the foregoing reaction scheme, a 4-nitrophenylalkanoic acid (1) is reacted with phosphorous trichloride, such as by heating at reflux in a suitable solvent, to obtain the corresponding acid chloride (2). The latter is reacted with 4-amino-6,7-dimethoxy-2-(1-piperazinyl) quinazoline (3) and triethyl amine (TEA) in dimethoxy ethane (DME) to obtain the 4-amino-6,7-dimethoxy-2-[4-[4-nitrophenyl]-alkanoyl)-1-piperazinyl] quinazoline intermediate (4). The 4-nitrophenyl intermediate (4) is then subjected to catalytic hydrogenation, such as in the presence of a palladium-on-carbon (Pd/C) catalyst, to obtain the desired 4-aminophenyl product (5).
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Synthesis routes and methods III

Procedure details

A solution of 4-chloro-6-methoxy-7-((1-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline (115 mg, 0.28 mmol), (prepared as described for the starting material in Example 12), 5-hydroxy-2-methylindole (50 mg, 0.33 mmol) and potassium carbonate (60 mg, 0.42 mmol) in DMF (1.5 ml) was stirred at 100° C. for 2 hours. After cooling, the mixture was partitioned between ethyl acetate and water. The organic layer was washed with water, brine, dried (MgSO4) and evaporated. The residue was purified by chromatography eluting with ethyl acetate/methylene chloride (1/1) followed by methanol/ethyl acetate/methylene chloride (1/4/5 and 1/0/9) to give 6-methoxy-4-(2-methylindol-5-yloxy)-7-41-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline (60 mg, 41%).
Name
4-chloro-6-methoxy-7-((1-(2-methylsulphonylethyl)piperidin-4-yl)methoxy)quinazoline
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115 mg
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50 mg
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60 mg
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1.5 mL
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Yield
41%

Synthesis routes and methods IV

Procedure details

A mixture of 4-(chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (3.28 g, 10 mmol), (prepared as described for the starting material in Example 2), 1-bromo-3-tetrahydropyranyloxypropane (2.5 g, 11 mmol) and potassium carbonate (5.0 g, 36 mmol) in DMF (50 ml) was stirred and heated at 90° C. for 3 hours. The reaction mixture was allowed to cool, was diluted with water (500 ml) and extracted with ethyl acetate (3×100 ml). The extracts were combined, washed with water (×3), and then brine, and dried (MgSO4). The solvent was removed by evaporation and the residue was purified by column chromatography eluting with ethyl acetate. The purified product was recrystallized from ethyl acetatethexane to give 4-(chloro-2-fluoroanilino)-6-methoxy-7-tetrshydropyran-2-yloxypropoxy)quinazoline (2.25 g, 49%).
Name
4-(chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline
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3.28 g
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2.5 g
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5 g
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50 mL
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500 mL
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Yield
49%

Synthesis routes and methods V

Procedure details

0.3 g (1 mmol) of (6,7-bis(2-methoxyethoxy))-4-chloro-quinazoline was dissolved in 5 mL dry isopropanol. Under stirring, a solution of 0.175 g (1 mmol) of 5-hydroxy3-phenyl-isoxazole in 5 mL of isopropanol was slowly added dropwise to the reaction system, followed by the addition 0.101 g (1 mmol) of freshly distilled triethylamine. After the system was stirred at room temperature for 30 min, the reaction was hold at 60. After the completion of the reaction monitored by TLC, the reaction solution was concentrated under vacuum. The residue was directly separated by column chromatography (Vpetroleum ether:Vethyl acetate=5:1-2:1) to give the target compound of (6,7-bis(2-methoxyethoxy))-4-((3-(4-methylphenyl)-isoxazol-5-yl))-methoxy-)-quinazoline (i.e. Q-15 in the following Table). The other compounds were synthesized according to the synthetic process of (6,7-bis(2-methoxyethoxy))-4-((3-(4-methylphenyl)-isoxazol-5-yl))-methoxy-)-quinazoline. The structures were characterized by analytic methods such as IR, 1H NMR, ESI-MS, etc. The physical constants and spectral data of preferred compounds were indicated in the form of table.
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0.3 g
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5 mL
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0.175 g
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5 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinazoline
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Quinazoline
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Quinazoline
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Quinazoline
Reactant of Route 5
Quinazoline
Reactant of Route 6
Quinazoline
Customer
Q & A

Q1: How do quinazoline derivatives exert their anticancer effects?

A1: this compound derivatives display anticancer activity through various mechanisms. They have been shown to:

  • Inhibit tyrosine kinase activity: Specifically targeting the epidermal growth factor receptor (EGFR) by binding to the ATP binding site. [] This disrupts downstream signaling pathways involved in cell proliferation and survival. [, , , ]
  • Induce apoptosis: Triggering programmed cell death in cancer cells, often through both classical apoptosis pathways and overcoming anoikis resistance. []
  • Impair tumor vascularity: Disrupting the formation of new blood vessels within tumors, effectively starving them of nutrients and oxygen. []
  • Modulate gene and protein expression: Affecting key players in cancer progression, including receptor tyrosine kinases, dihydrofolate reductase (DHFR), topoisomerases, histone deacetylases, and apoptotic proteins. []

Q2: Can you elaborate on the role of quinazolines as dihydrofolate reductase (DHFR) inhibitors?

A2: Similar to the prominent antifolates methotrexate and aminopterin, this compound analogs demonstrate inhibitory activity against DHFR. [, ] This enzyme is crucial for folate metabolism, essential for DNA synthesis and cell division.

Q3: How do quinazolines interact with DHFR at a molecular level?

A3: Crystallographic studies of quinespar, a this compound analog of methotrexate, suggest that 2,4-diaminoquinazolines bind to DHFR similarly to 2,4-diaminopteridines. [] The orientation of the this compound ring within the molecule, relative to folic acid and DHFR-bound methotrexate, provides insights into the binding interaction. []

Q4: Are there specific structural features of quinazolines that contribute to their antileishmanial activity?

A4: Research indicates that N2,N4-disubstituted this compound-2,4-diamines exhibit promising antileishmanial activity against Leishmania donovani and L. amazonensis. [] Further studies on structure-activity relationships are crucial to optimize efficacy and pharmacokinetic properties.

Q5: What is the basic chemical structure of this compound?

A5: this compound is a heterocyclic compound composed of a benzene ring fused with a pyrimidine ring. []

Q6: How do spectroscopic techniques aid in characterizing this compound derivatives?

A6: Various spectroscopic methods are employed to elucidate the structure of newly synthesized this compound derivatives. These include:

  • Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the arrangement of atoms within the molecule. Both 1H NMR and 13C NMR are frequently used. [, , ]
  • Mass Spectrometry (MS): Determines the molecular weight and provides information about fragmentation patterns, aiding in structural elucidation. [, , ]

Q7: How stable are this compound derivatives under various conditions?

A7: The stability of quinazolines can vary depending on their specific chemical structure and environmental conditions. Studies have investigated stability under:

  • Stressful conditions: Assessing the impact of temperature, light, oxidants, and acidic/alkaline hydrolysis. []
  • Formulation: Evaluating stability in various formulations and exploring strategies to improve solubility, bioavailability, and shelf-life. []

Q8: How is computational chemistry employed in this compound research?

A8: Computational methods play a crucial role in:

  • Drug design: Employing molecular docking simulations to predict binding affinities and interactions with target proteins, such as DHFR and EGFR. [, , ]
  • Structure-activity relationship (SAR) studies: Developing quantitative SAR (QSAR) models to correlate structural features of quinazolines with their biological activity. []
  • Mechanistic investigations: Utilizing density functional theory (DFT) calculations to gain a deeper understanding of reaction mechanisms and catalytic properties. []

Q9: How do structural modifications impact the biological activity of quinazolines?

A9: Extensive SAR studies have revealed crucial insights into the impact of substituents on this compound activity:

    • 4-Anilino substituents: Small lipophilic electron-withdrawing groups at the 3-position of the phenyl ring enhance potency against EGFR. []
    • This compound ring substituents: Electron-donating groups at the 6- or 7-position generally increase activity, with 6,7-dimethoxy derivatives exhibiting high potency. []
    • Acrylamide derivatives: Introduction of acrylamide moieties at the 6-position can lead to irreversible inhibition of EGFR. []

Q10: What are the implications of SAR findings for drug development?

A10: Understanding SAR is essential for optimizing lead compounds to achieve:

    Q11: What types of in vitro assays are employed to evaluate this compound activity?

    A11: Researchers utilize various in vitro assays to assess the biological activity of this compound derivatives. These include:

    • Cytotoxicity assays (e.g., MTT assay): Measuring the ability of compounds to inhibit the growth and survival of cancer cells. [, , , ]
    • Enzyme inhibition assays: Quantifying the ability of compounds to inhibit the activity of specific enzymes, such as DHFR and EGFR. [, , , , ]
    • Antiviral assays: Evaluating the ability of compounds to inhibit viral replication, as demonstrated with human cytomegalovirus. []

    Q12: What in vivo models are used to study this compound efficacy?

    A12: Animal models play a crucial role in evaluating the in vivo efficacy and safety of promising this compound derivatives. Examples include:

    • Human tumor xenograft models: Assessing tumor growth inhibition in mice implanted with human cancer cells. []
    • Murine models of visceral leishmaniasis: Evaluating the efficacy of compounds in reducing parasite burden in infected animals. []

    Q13: What are the key challenges and future directions in this compound research?

    A13: While quinazolines hold significant promise as therapeutic agents, several challenges remain:

    • Drug resistance: Understanding and overcoming resistance mechanisms that may arise with prolonged drug exposure. []

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